N1-(3,4-dimethylphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
N’-(3,4-DIMETHYLPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of thiophene and triazolothiazole moieties suggests that it may exhibit a range of biological activities, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-DIMETHYLPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as thiophene derivatives and triazolothiazole compounds. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include sulfur-containing compounds, hydrazines, and various catalysts to facilitate cyclization and condensation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-DIMETHYLPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolothiazole moiety, potentially leading to ring-opening or hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-(3,4-DIMETHYLPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N’-(3,4-DIMETHYLPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. This can lead to inhibition or activation of various biological processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole, which also contain thiophene rings, exhibit similar biological activities.
Triazolothiazole Compounds: Molecules such as triazolothiadiazines share structural similarities and pharmacological properties.
Uniqueness
What sets N’-(3,4-DIMETHYLPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE apart is its unique combination of aromatic and heterocyclic structures, which may confer enhanced biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C20H19N5O2S2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]oxamide |
InChI |
InChI=1S/C20H19N5O2S2/c1-12-5-6-14(10-13(12)2)22-19(27)18(26)21-8-7-15-11-29-20-23-17(24-25(15)20)16-4-3-9-28-16/h3-6,9-11H,7-8H2,1-2H3,(H,21,26)(H,22,27) |
InChI Key |
AWMJKXVVEULFQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)C |
Origin of Product |
United States |
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